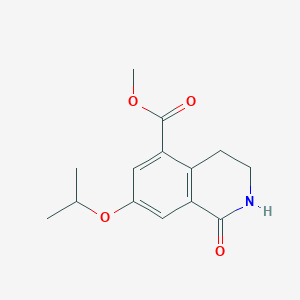
methyl 1-oxo-7-propan-2-yloxy-3,4-dihydro-2H-isoquinoline-5-carboxylate
Overview
Description
methyl 1-oxo-7-propan-2-yloxy-3,4-dihydro-2H-isoquinoline-5-carboxylate is a complex organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core with various functional groups attached, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-oxo-7-propan-2-yloxy-3,4-dihydro-2H-isoquinoline-5-carboxylate typically involves multiple steps, starting from simpler precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The initial step involves the construction of the isoquinoline core, which can be achieved through Pictet-Spengler condensation of an appropriate phenethylamine with an aldehyde.
Functional Group Modifications: Subsequent steps involve the introduction of the propan-2-yloxy group and the carboxylate ester. This can be done through selective alkylation and esterification reactions.
Oxidation: The final step involves the oxidation of the tetrahydroisoquinoline to introduce the oxo group at the 1-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
methyl 1-oxo-7-propan-2-yloxy-3,4-dihydro-2H-isoquinoline-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxo groups or to form quinoline derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, leading to the formation of alcohol derivatives.
Substitution: The propan-2-yloxy group can be substituted with other alkoxy or aryloxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as alkoxides or aryloxides are used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, alkoxylated, or further oxidized isoquinoline derivatives.
Scientific Research Applications
methyl 1-oxo-7-propan-2-yloxy-3,4-dihydro-2H-isoquinoline-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 1-oxo-7-propan-2-yloxy-3,4-dihydro-2H-isoquinoline-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-1-oxo-7-(propan-2-yloxy)-1,2-dihydroisoquinoline-3-carboxylic acid: This compound shares a similar core structure but differs in the functional groups attached, leading to different chemical and biological properties.
Uniqueness
methyl 1-oxo-7-propan-2-yloxy-3,4-dihydro-2H-isoquinoline-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential biological activities. Its structure allows for versatile modifications, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C14H17NO4 |
|---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
methyl 1-oxo-7-propan-2-yloxy-3,4-dihydro-2H-isoquinoline-5-carboxylate |
InChI |
InChI=1S/C14H17NO4/c1-8(2)19-9-6-11-10(4-5-15-13(11)16)12(7-9)14(17)18-3/h6-8H,4-5H2,1-3H3,(H,15,16) |
InChI Key |
WUNQNTNHLASUAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC2=C(CCNC2=O)C(=C1)C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














